molecular formula C11H15N5O3S B2531533 N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide CAS No. 2178772-04-6

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide

Cat. No.: B2531533
CAS No.: 2178772-04-6
M. Wt: 297.33
InChI Key: UGLDARUUIOMDEM-UHFFFAOYSA-N
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Description

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide is a small-molecule compound featuring a cyclopropanesulfonamide core linked via a methyl group to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at the 3-position with a 1-ethyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-2-16-7-8(5-12-16)11-14-10(19-15-11)6-13-20(17,18)9-3-4-9/h5,7,9,13H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLDARUUIOMDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in the sulfonamide/carboxamide group, heterocyclic cores, or substituents.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Source
N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide C₁₂H₁₆N₅O₃S 338.4 Cyclopropanesulfonamide, oxadiazole, pyrazole Rigid cyclopropane; polar sulfonamide Target
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide C₁₈H₁₉N₅O₂ 337.4 Cyclopropanecarboxamide, oxadiazole, pyrazole Lipophilic phenyl group; carboxamide
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide C₁₅H₂₃N₅O₃S 418 (M+H)+ Cyclopropanesulfonamide, imidazo-pyrrolo-pyrazine Complex heterocycle; hydroxyl group
N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide C₂₀H₃₀N₅O₃SSi 490 (M+H)+ Cyclopropanesulfonamide, imidazo-pyrrolo-pyrazine, trimethylsilyl Lipophilic silyl ether; high molecular weight
4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine C₁₅H₁₉N₃O₂ 273.3 Oxadiazole, piperidine, oxolane Basic piperidine; flexible oxolane substituent

Key Observations :

  • Sulfonamide vs.
  • Substituent Effects : The trimethylsilyl group in C₂₀H₃₀N₅O₃SSi enhances lipophilicity, which could improve metabolic stability but complicate synthetic purification .

Key Observations :

  • Silica gel chromatography is universally employed for purification, suggesting shared challenges in isolating polar intermediates.
  • Yields for imidazo-pyrrolo-pyrazine derivatives (e.g., 52% in ) reflect moderate efficiency, likely due to multi-step functionalization.
Physicochemical and Analytical Data

Table 3: Analytical Profile Comparison

Compound Name LC/MS Retention Time (min) MS m/z (M+H)+ Purity Source
This compound N/A N/A N/A Target
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-...)cyclopentyl)cyclopropanesulfonamide N/A 418 >95%
N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-...)cyclopropanesulfonamide 2.45 490 >95%

Key Observations :

  • Higher molecular weight correlates with increased LC/MS retention times (e.g., 2.45 min for m/z 490 vs. 418) .
  • Purity data (>95%) in highlights robust synthetic protocols for cyclopropanesulfonamide derivatives.

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